Cas no 1227267-28-8 (methyl 5-bromo-1H-indole-6-carboxylate)

methyl 5-bromo-1H-indole-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-methyl-1H-indazole-6-carboxylate
- methyl 5-bromo-1H-indole-6-carboxylate
- AG-L-21304
- BB 0261271
- CTK4B3235
- FT-0682483
- I10-1091
- KB-54535
- MolPort-016-578-815
- 1H-Indole-6-carboxylic acid, 5-bromo-, methyl ester
- A891036
- DTXSID70677824
- AMY9721
- MFCD11976066
- 5-BROMO INDOLE-6-CARBOXYLIC ACID METHYL ESTER
- methyl5-bromo-1H-indole-6-carboxylate
- SY097156
- P11302
- Methyl 5-Bromoindole-6-carboxylate
- AS-50871
- 1227267-28-8
- CS-0049003
- DB-062081
- AKOS015834791
-
- MDL: MFCD11976066
- インチ: InChI=1S/C10H8BrNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3
- InChIKey: IIOVQDYEEGSQRC-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=C(C=C2C=CNC2=C1)Br
計算された属性
- せいみつぶんしりょう: 252.97384g/mol
- どういたいしつりょう: 252.97384g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
methyl 5-bromo-1H-indole-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M220918-100mg |
Methyl 5-Bromo-1H-indole-6-carboxylate |
1227267-28-8 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | M220918-500mg |
Methyl 5-Bromo-1H-indole-6-carboxylate |
1227267-28-8 | 500mg |
$ 340.00 | 2022-06-04 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08143-25G |
methyl 5-bromo-1H-indole-6-carboxylate |
1227267-28-8 | 97% | 25g |
¥ 16,948.00 | 2023-03-30 | |
eNovation Chemicals LLC | D496703-10G |
methyl 5-bromo-1H-indole-6-carboxylate |
1227267-28-8 | 97% | 10g |
$1500 | 2024-05-23 | |
Advanced ChemBlocks | L13684-250MG |
Methyl 5-bromo-1H-indole-6-carboxylate |
1227267-28-8 | 97% | 250MG |
$115 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08143-1G |
methyl 5-bromo-1H-indole-6-carboxylate |
1227267-28-8 | 97% | 1g |
¥ 1,438.00 | 2023-03-30 | |
Aaron | AR000JRV-250mg |
1H-Indole-6-carboxylic acid, 5-bromo-, methyl ester |
1227267-28-8 | 97% | 250mg |
$93.00 | 2025-02-10 | |
Aaron | AR000JRV-25g |
1H-Indole-6-carboxylic acid, 5-bromo-, methyl ester |
1227267-28-8 | 97% | 25g |
$2932.00 | 2025-02-10 | |
eNovation Chemicals LLC | D496703-25g |
methyl 5-bromo-1H-indole-6-carboxylate |
1227267-28-8 | 97% | 25g |
$3185 | 2025-02-19 | |
abcr | AB458288-250mg |
Methyl 5-bromo-1H-indole-6-carboxylate; . |
1227267-28-8 | 250mg |
€214.90 | 2025-03-19 |
methyl 5-bromo-1H-indole-6-carboxylate サプライヤー
methyl 5-bromo-1H-indole-6-carboxylate 関連文献
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
methyl 5-bromo-1H-indole-6-carboxylateに関する追加情報
Recent Advances in the Application of Methyl 5-Bromo-1H-Indole-6-Carboxylate (CAS: 1227267-28-8) in Chemical Biology and Pharmaceutical Research
Methyl 5-bromo-1H-indole-6-carboxylate (CAS: 1227267-28-8) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel pharmaceuticals targeting cancer, inflammation, and infectious diseases. Recent studies have highlighted its versatility as a building block in medicinal chemistry, enabling the construction of complex heterocyclic scaffolds with significant therapeutic potential. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, mechanistic insights, and emerging therapeutic roles.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of methyl 5-bromo-1H-indole-6-carboxylate in the synthesis of indole-based kinase inhibitors. Researchers utilized its bromo and ester functional groups for sequential Pd-catalyzed cross-coupling and hydrolysis-condensation reactions, yielding potent inhibitors of the PI3K/AKT/mTOR pathway with nanomolar IC50 values. The study emphasized the compound's role in facilitating rapid structure-activity relationship (SAR) exploration through late-stage diversification strategies.
In the field of antimicrobial drug development, a recent patent application (WO2023056121) disclosed novel quinolone-indole hybrids derived from methyl 5-bromo-1H-indole-6-carboxylate. These hybrids exhibited broad-spectrum activity against multidrug-resistant Gram-positive pathogens, with MIC values ranging from 0.25-2 μg/mL against MRSA clinical isolates. The 5-bromo substituent was found to be critical for maintaining membrane permeability while reducing cytotoxicity in mammalian cells.
Advancements in synthetic methodology have also been reported, with a 2024 Organic Letters publication describing a photoredox-catalyzed C-H functionalization protocol that transforms methyl 5-bromo-1H-indole-6-carboxylate into valuable 5,6-disubstituted indoles under mild conditions. This methodology significantly expands the chemical space accessible from this versatile intermediate, enabling the preparation of previously inaccessible analogs for biological evaluation.
Ongoing preclinical studies suggest that derivatives of methyl 5-bromo-1H-indole-6-carboxylate may have applications in neurodegenerative disease therapeutics. A research group at MIT has identified several neuroprotective analogs that modulate α-synuclein aggregation pathways, with lead compounds showing 40-60% reduction in fibril formation in cellular models of Parkinson's disease. These findings were presented at the 2024 ACS Spring National Meeting and are currently under peer review.
The compound's role in radiopharmaceutical development has also gained attention, with recent work at Johns Hopkins demonstrating its utility as a precursor for 76Br-labeled PET tracers. The 5-bromo position allows for direct isotopic exchange, providing a streamlined route to radioligands for imaging sigma-2 receptors in solid tumors. Clinical translation of these tracers is anticipated within the next 2-3 years.
As research progresses, methyl 5-bromo-1H-indole-6-carboxylate continues to demonstrate its value as a multifunctional building block in drug discovery. Future directions include exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms, as well as investigating its potential in the development of covalent inhibitors through judicious modification of its reactive handles. The compound's versatility and the growing body of research surrounding it position it as an important tool in contemporary medicinal chemistry efforts.
1227267-28-8 (methyl 5-bromo-1H-indole-6-carboxylate) 関連製品
- 170487-40-8(Methyl 1h-indazole-6-carboxylate)
- 473416-12-5(Methyl 1H-Indazole-5-carboxylate)
- 192945-49-6(Methyl 1H-indazole-4-carboxylate)
- 713-09-7(Ethyl 1H-indazole-6-carboxylate)
- 2680672-46-0(3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
- 1396685-95-2(N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1017604-09-9(Methyl 5-morpholinopyrazine-2-carboxylate)
- 2227730-46-1(tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate)
- 73069-25-7((±)-Praeruptorin A)
- 2694058-47-2(rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate)

